5-Chloro-2-(cyclopropylmethoxy)benzoic acid
Description
5-Chloro-2-(cyclopropylmethoxy)benzoic acid is a halogenated benzoic acid derivative featuring a chlorine atom at the 5-position and a cyclopropylmethoxy group at the 2-position of the aromatic ring. The cyclopropylmethoxy substituent introduces steric and electronic effects that influence its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
5-chloro-2-(cyclopropylmethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c12-8-3-4-10(9(5-8)11(13)14)15-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEWSXUWUFLCHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Etherification of 3-Chloro-4-hydroxybenzaldehyde with Cyclopropylmethanol
A common approach involves the reaction of 3-chloro-4-hydroxybenzaldehyde with cyclopropylmethanol in the presence of a strong base such as sodium hydride or potassium hydride under inert atmosphere (nitrogen protection). The reaction is typically performed in polar aprotic solvents like N,N-dimethylformamide or acetone at controlled temperatures (10-15 °C initially, followed by heating to 60-130 °C) for extended periods (10-15 hours) to ensure complete ether formation.
| Parameter | Typical Conditions |
|---|---|
| Substrate | 3-chloro-4-hydroxybenzaldehyde |
| Nucleophile | Cyclopropylmethanol |
| Base | Sodium hydride (NaH) or Potassium hydride (KH) |
| Solvent | N,N-Dimethylformamide or Acetone |
| Temperature | 10-15 °C (initial), then 60-130 °C (heating) |
| Reaction Time | 10-15 hours |
| Atmosphere | Nitrogen |
| Workup | Acidification to pH 2 with 0.2N HCl, extraction with ethyl acetate, drying over MgSO4 |
This method yields the intermediate 3-cyclopropylmethoxy-4-hydroxybenzaldehyde with yields ranging from 80% to 92% and HPLC purity between 85% and 95% depending on exact conditions.
Oxidation or Hydrolysis to Form the Benzoic Acid
Following etherification, the aldehyde intermediate is converted to the corresponding benzoic acid. This can be accomplished via oxidation or hydrolysis under alkaline conditions. For example, treatment with aqueous potassium hydroxide and hydrogen peroxide at low temperatures (0-5 °C) facilitates the oxidation of the aldehyde to the acid.
| Parameter | Typical Conditions |
|---|---|
| Intermediate | 3-cyclopropylmethoxy-4-hydroxybenzaldehyde |
| Oxidant | 30% aqueous hydrogen peroxide |
| Base | 50% w/v aqueous potassium hydroxide |
| Solvent | Methanol |
| Temperature | 0-5 °C |
| Reaction Time | 30 minutes stirring + gradual oxidant addition |
After oxidation, acidification with concentrated hydrochloric acid to pH ~2 precipitates the benzoic acid product. The crude product is purified by filtration and washing, sometimes followed by recrystallization to enhance purity.
Alternative One-Pot and Multi-Step Approaches
Some patents describe one-pot methods or multi-step sequences starting from halogenated benzoic acid derivatives (e.g., 5-bromo-2-chlorobenzoic acid) that are halogenated and then functionalized to introduce the cyclopropylmethoxy group. These methods emphasize high yield, minimal waste, and cost efficiency but require careful control of reaction parameters such as temperature, reagent addition rates, and pH to avoid side reactions.
Comparative Data Table of Key Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC %) | Notes |
|---|---|---|---|---|
| Etherification (NaH/DMF) | 3-chloro-4-hydroxybenzaldehyde + cyclopropylmethanol, 10-15 °C → 100 °C, 10h | 82 | 88 | Nitrogen atmosphere, acid workup |
| Etherification (KH/acetone) | 3-bromo-4-hydroxybenzaldehyde + cyclopropylmethanol, 10-15 °C → 70 °C, 15h | 80 | 92.5 | Potassium hydride base, nitrogen protection |
| Oxidation to Benzoic Acid | KOH + H2O2, methanol, 0-5 °C | 70-80 | >95 | Acidification and filtration |
| One-pot halogenation & synthesis | Bromination, chlorination, then substitution | 89 | 98.1 | High purity, low waste, cost-effective |
Research Findings and Analytical Data
- The etherification step is sensitive to base choice and solvent; potassium hydride in acetone or sodium hydride in N,N-dimethylformamide provides optimal conversion with minimal side products.
- Reaction under inert atmosphere prevents oxidation or degradation of sensitive intermediates.
- The oxidation step using hydrogen peroxide is mild and effective, yielding high-purity benzoic acid derivatives suitable for pharmaceutical applications.
- Purification by acid-base extraction and recrystallization ensures removal of inorganic salts and unreacted starting materials.
- Analytical characterization (HPLC, NMR, IR) confirms structural integrity and purity. For example, 1H NMR shows characteristic signals of cyclopropylmethoxy protons and aromatic protons consistent with the target compound.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(cyclopropylmethoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzoic acid derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction Products: Reduction typically yields alcohols or other reduced forms of the compound.
Scientific Research Applications
5-Chloro-2-(cyclopropylmethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(cyclopropylmethoxy)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropylmethoxy group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related benzoic acid derivatives vary in substituents, which significantly alter their physicochemical properties, reactivity, and applications. Below is a detailed comparison with key analogs:
Substituent Effects on Physicochemical Properties
Notes:
- Halogenated benzyloxy groups (e.g., 2-chlorobenzyloxy) enhance lipophilicity but may raise toxicity concerns, as evidenced by safety data sheets requiring stringent handling .
- Sulfur-containing substituents (e.g., phenylthio) increase molecular weight and alter electronic properties, favoring applications in reactions requiring thiol-mediated mechanisms .
Extraction and Solubility
Benzoic acid derivatives exhibit varying extraction efficiencies based on substituents. For instance:
- Benzoic acid and phenol are extracted rapidly (>98% in <5 minutes) via emulsion liquid membranes due to high distribution coefficients (m), whereas acetic acid lags. The cyclopropylmethoxy group’s moderate polarity may position the target compound between phenol and acetic acid in extraction kinetics .
Key Research Findings
- Synthetic Pathways: Cyclopropylamine substitution and ester hydrolysis are critical steps in synthesizing cyclopropylmethoxy-containing intermediates, as demonstrated in quinolone synthesis .
- Thermal Stability: Derivatives like 5-Chloro-2-((4-chlorophenyl)amino)benzoic acid exhibit high melting points (227–230°C), indicating robust crystalline stability, a trait likely shared by the target compound .
Biological Activity
5-Chloro-2-(cyclopropylmethoxy)benzoic acid is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . It features a chlorine atom at the 5-position and a cyclopropylmethoxy group at the 2-position of the benzoic acid structure. This unique arrangement contributes to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties . It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation, such as cyclooxygenases (COXs) and lipoxygenases (LOXs). This action could make it a candidate for treating inflammatory diseases.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The cyclopropylmethoxy group enhances its lipophilicity, facilitating cell membrane penetration and increasing bioavailability. Once inside the cell, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects.
In Vitro Studies
In vitro studies have shown that this compound can inhibit the growth of various pathogens. For instance, one study reported an IC50 value indicating significant antimicrobial efficacy against a panel of bacterial strains, including resistant strains.
In Vivo Studies
Preliminary in vivo studies have suggested that this compound can reduce inflammation in animal models of arthritis. The observed reduction in inflammatory markers supports its potential use in anti-inflammatory therapies.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 5-Chloro-2-methoxybenzoic acid | Methoxy group instead of cyclopropyl | Moderate antimicrobial effects |
| 2-Chloro-5-methoxybenzoic acid | Different positioning of functional groups | Limited anti-inflammatory effects |
| 5-Chloro-2-nitrobenzoic acid | Nitro group instead of cyclopropyl | Enhanced antimicrobial activity |
The presence of the cyclopropylmethoxy group in this compound imparts distinct steric and electronic properties, making it a valuable compound for further exploration in drug development.
Q & A
Q. What are the common synthetic routes for 5-Chloro-2-(cyclopropylmethoxy)benzoic acid, and how can reaction conditions be optimized?
Answer: The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. A key step is introducing the cyclopropylmethoxy group at the 2-position of the benzoic acid scaffold.
- Substitution Reactions : React 5-chloro-2-hydroxybenzoic acid with cyclopropylmethyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Optimization : Monitor reaction progress via HPLC or TLC. Adjust solvent polarity (e.g., switch from DMF to THF for milder conditions) and stoichiometry (1.2–1.5 equivalents of alkylating agent) to minimize side products like over-alkylation .
Q. What analytical techniques are critical for characterizing this compound?
Answer: Standard techniques include:
- NMR Spectroscopy : Confirm substitution patterns (e.g., cyclopropylmethoxy protons at δ 0.5–1.2 ppm in H NMR) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELXL for refinement .
- HPLC-MS : Assess purity and molecular weight (expected [M-H]⁻ ion at m/z 269.04 for C₁₁H₁₀ClO₃) .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic and crystallographic data?
Answer: Conflicts (e.g., NMR suggesting planar geometry vs. X-ray showing torsional strain) require:
- Cross-Validation : Compare experimental data with computational models (DFT calculations for optimized geometries).
- Dynamic NMR : Probe rotational barriers of the cyclopropylmethoxy group at variable temperatures .
- High-Resolution X-ray Data : Use synchrotron sources to improve data quality. Refine structures with SHELX or WinGX, checking for disorder in the cyclopropyl group .
Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives?
Answer:
- Systematic Substitution : Replace the cyclopropylmethoxy group with other alkoxy chains (e.g., ethoxy, pentyloxy) and compare bioactivity .
- Computational Modeling : Perform docking studies (AutoDock Vina) to assess interactions with target proteins, focusing on hydrophobic pockets accommodating the cyclopropyl group .
- In Vitro Assays : Test derivatives in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory potential) .
Q. How can researchers address challenges in crystallizing this compound?
Answer: Poor crystal formation is common due to flexible substituents. Mitigate by:
- Solvent Screening : Use mixed solvents (e.g., ethanol/water) to induce slow nucleation.
- Additives : Introduce co-crystallizing agents (e.g., 4-ethylresorcinol) to stabilize lattice interactions .
- Low-Temperature Data Collection : Reduce thermal motion using cryocooling (100 K) during X-ray diffraction .
Methodological Considerations
Q. What are best practices for validating synthetic yields and purity?
Answer:
- Quantitative H NMR : Use 1,3,5-trimethoxybenzene as an internal standard for yield calculation .
- Combined Chromatography : Pair reverse-phase HPLC (C18 column, acetonitrile/water gradient) with evaporative light scattering detection (ELSD) for non-UV-active impurities .
Q. How can conflicting biological activity data across studies be reconciled?
Answer:
- Dose-Response Curves : Ensure consistent molar concentrations (e.g., µM vs. mg/mL discrepancies).
- Cell Line Validation : Use authenticated cell lines (e.g., ATCC-certified) to exclude variability .
- Meta-Analysis : Pool data from multiple assays (e.g., enzyme inhibition, cell viability) using statistical tools (Prism) to identify outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
